![molecular formula C24H22N6O4 B2748879 1-(4-methoxyphenyl)-5-oxo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pyrrolidine-3-carboxamide CAS No. 919842-31-2](/img/structure/B2748879.png)
1-(4-methoxyphenyl)-5-oxo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxyphenyl)-5-oxo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C24H22N6O4 and its molecular weight is 458.478. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(4-methoxyphenyl)-5-oxo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pyrrolidine-3-carboxamide is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, emphasizing its anticancer properties and enzymatic inhibition.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This compound features a complex arrangement that includes a pyrrolidine ring, a pyrazolo[3,4-d]pyrimidine core, and methoxy and carbonyl functional groups, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds similar to the one have demonstrated significant growth inhibition across various cancer cell lines. The following table summarizes the growth inhibition percentages (GI%) observed in key studies:
Cell Line | GI% (%) | Reference |
---|---|---|
HOP-92 (Lung) | 71.8 | |
NCI-H460 (Lung) | 66.12 | |
ACHN (Renal) | 66.02 | |
RFX 393 (Renal) | 84.17 |
In particular, the compound exhibited a mean growth inhibition of 43.9% across 56 cancer cell lines , indicating broad-spectrum anticancer activity. The mechanism involves dual inhibition of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), both of which are crucial for cancer cell proliferation and survival.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes associated with cancer progression. Notably, it has shown potent inhibition against CDK2 and TRKA:
These findings suggest that the compound not only hinders cancer cell growth but also interferes with key signaling pathways that promote tumor growth.
Case Studies
A study focused on a series of pyrazolo[1,5-a]pyrimidine derivatives demonstrated their effectiveness as dual inhibitors against CDK2/TRKA, underscoring their therapeutic potential in oncology. The compounds were subjected to molecular docking studies which revealed favorable binding interactions with the active sites of these enzymes, akin to established inhibitors like milciclib and repotrectinib .
Mechanistic Insights
The mechanism of action includes:
- Cell Cycle Arrest : Treated cells showed significant arrest in the G0–G1 phase, indicating that these compounds effectively halt cell cycle progression.
- Induction of Apoptosis : Flow cytometry analyses confirmed increased apoptosis rates in treated cell populations compared to controls.
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo-pyrimidines exhibit significant anticancer properties. The compound's structure suggests it may inhibit specific kinases involved in cancer cell proliferation. Research has shown that similar compounds can induce apoptosis in cancer cells, making this compound a candidate for anticancer drug development .
Anti-inflammatory Properties
Compounds with similar structural motifs have been reported to possess anti-inflammatory effects. The ability to modulate inflammatory pathways could make this compound useful in treating conditions like arthritis or other inflammatory diseases. Investigations into its mechanism of action are ongoing to elucidate its potential therapeutic benefits .
Antimicrobial Effects
There is emerging evidence that pyrazolo-pyrimidine derivatives can exhibit antimicrobial activity. This compound's unique structure may contribute to its ability to disrupt microbial cell functions. Further studies are necessary to evaluate its efficacy against various pathogens and establish its potential as an antimicrobial agent .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile of this compound is crucial for its development as a therapeutic agent. Initial studies should focus on:
- Absorption : Evaluating how well the compound is absorbed in biological systems.
- Distribution : Understanding how the compound distributes throughout the body.
- Metabolism : Identifying metabolic pathways to predict potential interactions with other drugs.
- Excretion : Studying how the body eliminates the compound.
Case Study 1: Anticancer Properties
A study investigated the anticancer effects of structurally similar compounds, revealing that they inhibited tumor growth in vitro and in vivo models. The mechanism was linked to the inhibition of specific signaling pathways involved in cell survival and proliferation .
Case Study 2: Anti-inflammatory Effects
In another study, derivatives of pyrazolo-pyrimidines were shown to reduce inflammation markers in animal models of arthritis. These findings suggest that modifications to the structure could enhance anti-inflammatory activity, warranting further investigation into this compound's potential .
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O4/c1-15-3-5-18(6-4-15)30-22-20(12-26-30)24(33)29(14-25-22)27-23(32)16-11-21(31)28(13-16)17-7-9-19(34-2)10-8-17/h3-10,12,14,16H,11,13H2,1-2H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRPPSQEKBEOGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4CC(=O)N(C4)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.